

Methyl 6-chloro-3-methylpyrazine-2-carboxylate literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-chloro-3-methylpyrazine-2-carboxylate

Cat. No.: B2681114

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 6-chloro-3-methylpyrazine-2-carboxylate**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry. Its pyrazine core, a privileged scaffold found in numerous FDA-approved drugs, combined with strategically placed reactive groups—a chloro moiety, a methyl group, and a methyl ester—makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and, most importantly, its strategic application in the development of novel therapeutics, particularly in the realms of kinase inhibitors and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of profound interest in drug discovery, as it is

present in several clinically successful drugs, including the anti-tuberculosis agent Pyrazinamide, the first-in-class proteasome inhibitor Bortezomib, and the antiviral Favipiravir.^[1] ^[2] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.^[3]

Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No. 1166831-45-3) is a prime example of a decorated pyrazine scaffold designed for synthetic utility. Each functional group serves a distinct purpose:

- The 6-chloro group is an excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions or for participating in palladium-catalyzed cross-coupling reactions.
- The 2-methyl ester provides a handle for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry.
- The 3-methyl group can provide beneficial steric interactions or lipophilicity in a final drug candidate, influencing selectivity and pharmacokinetic properties.

This combination of features makes it a sought-after intermediate for constructing libraries of compounds aimed at various therapeutic targets.

Physicochemical and Safety Profile

The fundamental properties of **Methyl 6-chloro-3-methylpyrazine-2-carboxylate** are summarized below. Proper handling and storage are critical for maintaining its integrity.

Property	Value	Reference(s)
CAS Number	1166831-45-3	[4] [5]
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂	[4]
Molecular Weight	186.59 g/mol	[4]
Appearance	White solid	[4]
Storage Conditions	Sealed in dry, 2-8°C	[5]
Boiling Point	258.5±35.0 °C (Predicted)	[4]
Density	1.314±0.06 g/cm ³ (Predicted)	[4]
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	[5]

Synthesis and Purification: A Validated Protocol

A reliable synthetic route for **Methyl 6-chloro-3-methylpyrazine-2-carboxylate** has been documented, providing a clear pathway for its laboratory-scale production. The process involves the chlorination of a pyrazinone precursor.[\[4\]](#)

Detailed Experimental Protocol

Reaction: Preparation of **Methyl 6-chloro-3-methylpyrazine-2-carboxylate**.[\[4\]](#)

- Reaction Setup: To a suitable reaction vessel, add the starting material, intermediate 64-4 (CAS 1166831-47-5) (1.0 eq, e.g., 314 mg, 1.87 mmol).
- Reagent Addition: Under stirring, add phosphorochloridic acid (POCl₃) (12.0 eq, e.g., 2.09 mL, 22.40 mmol). A suspension will form.
- Heating: Heat the reaction mixture to 90 °C and maintain for 70 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

- Quenching: Upon completion, cool the reaction mixture. Slowly add the mixture dropwise to cold water (e.g., 20 mL) over 2-3 hours. It is critical to maintain the temperature of the aqueous mixture below 40 °C using an external cooling bath (e.g., an ice bath). This step quenches the excess POCl_3 .
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) (e.g., 5 x 50 mL). The product will move into the organic layer.
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4) to remove residual water.
- Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a yellow oil (crude product).
- Purification: Purify the crude product using flash silica gel column chromatography. Elute with a gradient of 0% to 20% ethyl acetate in isohexane.
- Final Product: Collect the pure fractions as indicated by TLC analysis and concentrate to dryness to afford **Methyl 6-chloro-3-methylpyrazine-2-carboxylate** as a white solid (e.g., 142 mg, 40.8% yield).[4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 6-chloro-3-methylpyrazine-2-carboxylate**.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. The reported data provides a clear fingerprint for the molecule.[4]

Analysis Method	Data
¹ H NMR	(400 MHz, CDCl ₃) δ: 8.56 (s, 1H, pyrazine-H), 3.94 (s, 3H, -OCH ₃), 2.76 (s, 3H, Ar-CH ₃).
Mass Spec.	(ESI) m/z: 187 [M+H] ⁺ .

Interpretation:

- The ¹H NMR spectrum is clean and definitive. The singlet at 8.56 ppm is characteristic of the lone proton on the electron-deficient pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm correspond directly to the methyl ester and the ring-bound methyl protons, respectively.
- The mass spectrum confirms the molecular weight of the compound, with the base peak at m/z 187 corresponding to the protonated molecule.

Core Applications in Medicinal Chemistry

The true value of **Methyl 6-chloro-3-methylpyrazine-2-carboxylate** lies in its application as a versatile intermediate for creating high-value pharmaceutical compounds.

Documented Use in Microbicidal Agents

A direct and concrete application of this compound is cited in a Chinese patent for the creation of novel microbicidal derivatives.^[6] This demonstrates its utility as a starting material in agricultural and potentially human health applications for controlling fungal diseases. The pyrazine core itself is known to be a key component in compounds with antifungal activity.^[7]

Strategic Role in the Synthesis of Kinase Inhibitors

Many modern cancer therapies are small molecule kinase inhibitors, which block signaling pathways that drive tumor growth. The pyrazine scaffold is a common core in these drugs.^{[8][9]}

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is an ideal starting point for building such inhibitors for several reasons:

- Vector for Elaboration: The chloro group at the 6-position is readily displaced by amines in SNAr reactions. This is a widely used strategy to link the pyrazine "headgroup" to a "tail"

fragment that confers selectivity and potency, as seen in the development of dual c-Met/VEGFR-2 inhibitors and TrkA inhibitors.[10][11]

- **Amide Coupling:** The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides. This amide bond often serves as a critical hydrogen bonding motif for anchoring the inhibitor to the kinase's hinge region.
- **Modulation of Properties:** The 3-methyl group provides a point of substitution that can be used to fine-tune the inhibitor's profile, for example, by improving selectivity or metabolic stability.

The diagram below illustrates a generalized synthetic strategy used in kinase inhibitor discovery, for which this molecule is perfectly suited.

[Click to download full resolution via product page](#)

Caption: General strategy for elaborating the title compound into complex kinase inhibitors.

This strategic approach allows for the rapid generation of diverse molecules for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into clinical candidates.[12][13][14]

Conclusion and Future Outlook

Methyl 6-chloro-3-methylpyrazine-2-carboxylate is more than just a chemical; it is a key enabler for innovation in drug discovery. Its well-defined synthesis, characterized properties, and highly versatile set of functional groups provide medicinal chemists with a reliable and powerful tool. Its demonstrated use in the synthesis of microbicides and its strategic potential for building kinase inhibitors underscore its importance. As researchers continue to explore the

vast chemical space around the pyrazine scaffold, this intermediate is poised to play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloro-3-Methylpyrazine-2-carboxylate | 1166831-45-3 [chemicalbook.com]
- 5. Methyl 6-chloro-3-methylpyrazine-2-carboxylate | 1166831-45-3 [sigmaaldrich.com]
- 6. CN113924294B - - Google Patents [patents.google.com]
- 7. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Methyl 6-chloro-3-methylpyrazine-2-carboxylate literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2681114#methyl-6-chloro-3-methylpyrazine-2-carboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com